molecular formula C11H10N2O2 B1627213 6-Methoxyquinoline-3-carboxamide CAS No. 71083-30-2

6-Methoxyquinoline-3-carboxamide

Cat. No. B1627213
CAS RN: 71083-30-2
M. Wt: 202.21 g/mol
InChI Key: NLVPUORRLFNMCP-UHFFFAOYSA-N
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Description

6-Methoxyquinoline-3-carboxamide is a unique chemical compound with the empirical formula C11H10N2O2 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of 6-Methoxyquinoline-3-carboxamide can be represented by the SMILES string COc1ccc2ncc(cc2c1)C(N)=O . The InChI representation is 1S/C11H10N2O2/c1-15-9-2-3-10-7(5-9)4-8(6-13-10)11(12)14/h2-6H,1H3,(H2,12,14) . The molecular weight of the compound is 202.21 .


Physical And Chemical Properties Analysis

6-Methoxyquinoline-3-carboxamide is a solid compound . The compound does not have a flash point, indicating that it is not flammable . Other physical and chemical properties are not provided in the search results.

Scientific Research Applications

Synthesis and Serotonin Receptor Binding

  • Synthesis of Quinoline Derivatives as 5-HT4 Receptor Ligands : The compound 6-methoxyquinoline-3-carboxamide has been utilized in the synthesis of novel serotonergic lead structures. These compounds demonstrate affinity for serotonin receptors, with potential implications in serotonin-related biological processes and disorders (Hanna-Elias et al., 2009).

Antibacterial Activities

  • Antibacterial Activity of Novel 8-Methoxyquinoline-2-Carboxamide Compounds : A series of compounds related to 6-methoxyquinoline-3-carboxamide displayed moderate to good antibacterial efficacy, indicating its potential use in developing new antibacterial agents (Qu et al., 2018).

Potential Treatment for Asthma

  • PDE4 Inhibition for Asthma Treatment : Derivatives of 6-methoxyquinoline-3-carboxamide have been identified as potent inhibitors of phosphodiesterase type 4 (PDE4), suggesting their potential application in treating asthma (Buckley et al., 2002).

Drug Discovery for Cystic Fibrosis

  • CFTR Potentiator in Cystic Fibrosis : Quinolinone-3-carboxamide derivatives have been pivotal in the discovery of drugs like ivacaftor, used for treating cystic fibrosis. These compounds show significant potential in modifying the function of the CFTR protein, crucial in cystic fibrosis treatment (Hadida et al., 2014).

Serotonin Receptor Antagonism

  • 5-HT3 Receptor Antagonism for Pharmacological Applications : Compounds derived from 6-methoxyquinoline-3-carboxamide have been investigated for their antagonistic activity against serotonin type-3 receptors, with implications in various neuropsychiatric and gastrointestinal disorders (Mahesh et al., 2012).

Development of Antidepressants

  • Novel Antidepressants from 5-HT3 Receptor Antagonists : Structurally novel 5-HT3 receptor antagonists derived from 6-methoxyquinoline-3-carboxamide have shown promising antidepressant-like activity, indicating their potential in psychiatric drug development (Mahesh et al., 2011).

Synthesis and Antimicrobial Study

  • Antimicrobial Properties of Fluoroquinolone-Based Compounds : Derivatives of 6-methoxyquinoline-3-carboxamide have been synthesized and shown to have antifungal and antibacterial activities, suggesting their role in antimicrobial drug development (Patel & Patel, 2010).

Application in Sensing and Detection

  • Chemosensor for Cadmium Detection : Certain derivatives of 6-methoxyquinoline-3-carboxamide have been used to selectively detect cadmium ions, indicating their utility in environmental monitoring and food safety (Prodi et al., 2001).

Cytotoxic Activity in Cancer Research

  • Cytotoxic Activity Against Cancer Cell Lines : Compounds derived from 6-methoxyquinoline-3-carboxamide have been studied for their cytotoxic effects on cancer cell lines, suggesting their potential in cancer therapy (Deady et al., 2000).

Photophysical Properties

  • Study of Photophysical Properties : The photophysical properties of 6-methoxyquinoline derivatives have been explored, which is significant in the fields of photochemistry and optical sensing (Poizat et al., 2004).

Fluorescence Quenching and Sensing Applications

  • Fluorescence Quenching for Chloride Ion Sensing : The quenching of fluorescence intensity in 6-methoxyquinoline derivatives has been studied for potential applications in chloride ion detection, useful in various analytical and environmental contexts (Mehata & Tripathi, 2002).

Dipole Moment Estimation

  • Dipole Moments in Solvatochromic Shifts : The study of solvatochromic shifts in 6-methoxyquinoline has been used to estimate its ground and excited state dipole moments, important in understanding its electronic structure and reactivity (Varma et al., 2013).

Inhibition of Steroid 5α Reductases

  • Inhibitors of Steroid 5α Reductases : 6-methoxyquinoline-3-carboxamide derivatives have been studied for their inhibitory activity against steroid 5α reductases, which could have implications in treating conditions like androgenetic alopecia and prostate diseases (Baston et al., 2000).

Synthesis of Novel Anti-Inflammatory and Analgesic Agents

  • Anti-Inflammatory and Analgesic Agents Synthesis : Research into novel compounds derived from 6-methoxyquinoline-3-carboxamide has shown promising results in the development of anti-inflammatory and analgesic drugs (Abu‐Hashem et al., 2020).

Dissociation Pathways in Mass Spectrometry

  • Mass Spectrometric Dissociation Study : The unusual fragmentation behavior of isoquinoline-3-carboxamides in mass spectrometry provides valuable insights for analytical techniques in drug testing and forensic analysis (Beuck et al., 2009).

Safety And Hazards

6-Methoxyquinoline-3-carboxamide is classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to the GHS classification system . It has hazard statements H302 - H319, indicating that it is harmful if swallowed and causes serious eye irritation . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

properties

IUPAC Name

6-methoxyquinoline-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-15-9-2-3-10-7(5-9)4-8(6-13-10)11(12)14/h2-6H,1H3,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLVPUORRLFNMCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC(=CN=C2C=C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00589209
Record name 6-Methoxyquinoline-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00589209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methoxyquinoline-3-carboxamide

CAS RN

71083-30-2
Record name 6-Methoxy-3-quinolinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71083-30-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methoxyquinoline-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00589209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 71083-30-2
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Synthesis routes and methods

Procedure details

380 l of ethanol are added to 49.2 kg of 4-chloro-3-ethoxy-carbonyl-6-methoxyquinoline. The suspension is heated at 45° C. for 30 minutes and then cooled to 20° C. 18.65 kg of triethylamine are added under nitrogen, followed by 1.91 kg of palladium-on-charcoal at 5% (at 60% water content). A stream of hydrogen is passed through under 0.5-0.8 bar at 33° C. for 48 hours. At this time, an HPLC1 control shows that the reaction is complete. The reactor is then vented with nitrogen and the reaction medium is then filtered to remove the catalyst. The filter is then rinsed with ethanol. The filtrate is poured over 750 kg of an aqueous ammonia solution. The reaction medium is then stirred at 25° C. over a period of 4 days. The ethanol is then removed by distillation under reduced pressure at a temperature not exceeding 40-45° C. The suspension thus obtained is cooled to 0-5° C. and stirred for 3 hours at this temperature. The precipitate is filtered off, washed with cold water, and then dried at 60-65° C. under reduced pressure until a constant weight is obtained. 26.5 kg (71%) of 6-methoxyquinoline-3-carboxamide are obtained in the form of a white solid which melts at 93.7-95.7° C. (HPLC% NIS=98.3%).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
380 L
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reactant
Reaction Step Two
Name
4-chloro-3-ethoxy-carbonyl-6-methoxyquinoline
Quantity
49.2 kg
Type
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Reaction Step Two
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0 (± 1) mol
Type
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Reaction Step Three
Quantity
1.91 kg
Type
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Reaction Step Four
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Quantity
0 (± 1) mol
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Reaction Step Five
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18.65 kg
Type
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Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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